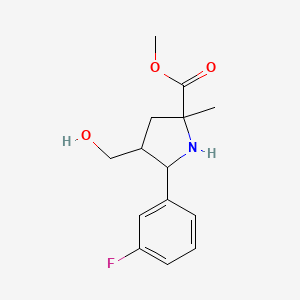

Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

説明

Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is a pyrrolidine derivative featuring a 3-fluorophenyl group at position 5, a hydroxymethyl group at position 4, and a methyl ester at position 2. Its molecular formula is C₁₄H₁₈FNO₃, with a molecular weight of 267.30 g/mol . This compound is commercially available as a pharmaceutical intermediate, highlighting its relevance in drug discovery and synthesis . Key functional groups include the fluorophenyl moiety (imparting metabolic stability), hydroxymethyl (enhancing hydrophilicity), and the methyl ester (influencing hydrolysis kinetics).

特性

IUPAC Name |

methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-14(13(18)19-2)7-10(8-17)12(16-14)9-4-3-5-11(15)6-9/h3-6,10,12,16-17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJPKVFSMKVMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1)C2=CC(=CC=C2)F)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Schematic of the synthesis:

Pyrrolidine core → Fluorophenyl substitution → Hydroxymethylation → Esterification

This approach emphasizes the use of non-corrosive reagents, mild reaction conditions, and scalable steps suitable for industrial synthesis.

Specific Preparation Methods

Starting Material Synthesis

- 2-Methylpyrrolidine is synthesized via hydrogenation of 2-methylpyrroline, often using platinum-based catalysts such as platinum (IV) oxide or 5% Pt-C in ethanol/methanol mixtures at ambient temperature, as detailed in patent WO2008137087A1.

- The process involves catalytic hydrogenation, followed by purification to obtain the desired enantiomeric form.

Functionalization with 3-Fluorophenyl Group

- The fluorophenyl group is introduced via cross-coupling reactions , such as Suzuki-Miyaura coupling, where a boronic acid derivative of 3-fluorophenyl reacts with a halogenated pyrrolidine precursor.

- Alternatively, nucleophilic aromatic substitution can be employed if suitable leaving groups are present.

Hydroxymethylation at the 4-Position

- Formaldehyde or paraformaldehyde, in the presence of base, is used to selectively hydroxymethylate the pyrrolidine ring at the 4-position.

- Reaction conditions are typically mild, conducted at room temperature or slightly elevated temperatures to ensure regioselectivity.

Esterification

- The final step involves esterification of the carboxylate intermediate with methyl alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Reaction conditions are optimized to prevent over-esterification or side reactions.

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Purpose | References |

|---|---|---|---|---|

| Pyrrolidine core synthesis | Hydrogen gas, platinum catalyst | Ambient temperature, ethanol/methanol | Hydrogenation of pyrroline | Patent WO2008137087A1 |

| Fluorophenyl substitution | Boronic acid derivatives, Pd catalyst | Reflux, inert atmosphere | Cross-coupling to introduce fluorophenyl | General organic synthesis literature |

| Hydroxymethylation | Formaldehyde, base (NaOH) | Room temperature, controlled pH | Regioselective hydroxymethylation | Patent US20120258963A1 |

| Esterification | Methyl alcohol, acid catalyst | Reflux | Methyl ester formation | Standard esterification protocols |

Research Findings and Optimization

- Catalyst choice significantly impacts yield and stereoselectivity. Platinum catalysts like platinum (IV) oxide are preferred for hydrogenation steps due to their activity and selectivity.

- Reaction temperature and solvent influence regioselectivity during hydroxymethylation; mild conditions (0–20°C) favor selective substitution.

- Cross-coupling reactions require careful control of catalyst loading and reaction time to prevent side reactions or over-alkylation.

化学反応の分析

Types of Reactions

Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Formation of 5-(3-fluorophenyl)-4-(carboxymethyl)-2-methylpyrrolidine-2-carboxylate.

Reduction: Formation of 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-methanol.

Substitution: Formation of various substituted fluorophenyl derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is primarily studied for its potential therapeutic effects. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. Research into this compound could reveal its efficacy in treating mood disorders.

- Analgesic Properties : The pyrrolidine ring structure is often associated with analgesic activity. Investigations into its pain-relieving capabilities could lead to the development of new pain management therapies.

Biological Research Applications

The compound has been utilized in various biological assays to understand its interaction with biological systems.

- Cell Culture Studies : Researchers have employed this compound in cell culture experiments to assess its effects on cellular proliferation and apoptosis. Such studies are crucial for evaluating the compound's safety profile and therapeutic potential.

- Protein Interaction Studies : The compound may serve as a probe to study protein interactions within cellular pathways. Understanding these interactions can provide insights into disease mechanisms and identify potential therapeutic targets.

Case Studies

Several case studies have highlighted the applications of Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate:

- Case Study 1 : A study published in a peer-reviewed journal investigated the antidepressant-like effects of similar pyrrolidine derivatives in animal models. Results showed significant improvements in depressive behaviors, suggesting that modifications to the structure of Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate could yield similar outcomes.

- Case Study 2 : Another research project focused on the analgesic properties of pyrrolidine compounds. The findings indicated that derivatives could inhibit pain pathways effectively, warranting further exploration of this specific compound for pain relief applications.

作用機序

The mechanism of action of Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Positional Isomer: Methyl 5-(4-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate

- Structural Difference : The fluorine atom is at the para position on the phenyl ring instead of meta.

- Biological Activity: Para-substituted fluorophenyl groups are common in pharmaceuticals to block cytochrome P450-mediated metabolism, suggesting differences in metabolic stability between the isomers .

- Physical Properties : Both isomers share identical molecular formulas and weights, but differences in crystallinity or solubility may arise due to steric and electronic variations .

Methyl 5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate ()

- Structural Differences :

- Substituents at position 5: 4-chlorophenyl vs. 3-fluorophenyl.

- Substituents at position 4: Phenylsulfonyl (electron-withdrawing) vs. hydroxymethyl (polar).

- Substituents at position 2: Phenyl vs. methyl.

- Solubility: Hydroxymethyl in the target compound improves aqueous solubility compared to the hydrophobic phenylsulfonyl group. Synthesis: Introducing sulfonyl groups typically requires sulfonation steps, whereas hydroxymethyl may be derived from carbonyl reduction or ester hydrolysis .

Methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-phenylpyrrolidine-2-carboxylate ()

- Structural Differences :

- Substituents at position 5: A complex azetidinyl group vs. fluorophenyl.

- Substituents at position 4: Nitro (electron-withdrawing) vs. hydroxymethyl.

- Substituents at position 2: Benzyl vs. methyl.

- Implications :

Functional Group Analysis and Pharmacological Relevance

Hydroxymethyl vs. Sulfonyl/Nitro Groups

- Hydroxymethyl (Target Compound) :

- Sulfonyl/Nitro (Comparators) :

Fluorophenyl vs. Chlorophenyl/Azetidinyl Moieties

生物活性

Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate, with the CAS number 1217681-69-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its antitumor properties and other pharmacological effects.

Structural Characteristics

The molecular formula of Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate is with a molecular weight of 267.30 g/mol. The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a fluorophenyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈FNO₃ |

| Molecular Weight | 267.30 g/mol |

| CAS Number | 1217681-69-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the hydroxymethyl and fluorophenyl groups. Specific synthetic pathways have not been extensively documented in the literature but are inferred from related compounds in the pyrrolidine class.

Other Pharmacological Activities

Beyond antitumor effects, pyrrolidine derivatives are known for various pharmacological activities:

- Antimicrobial Activity : Some studies indicate that similar compounds possess antibacterial properties against strains like Staphylococcus aureus and Escherichia coli . The specific activity of Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate against these pathogens remains to be elucidated.

- CNS Activity : Given the structural features of this compound, there may be potential for neuropharmacological applications, particularly in modulating neurotransmitter systems.

Case Studies and Research Findings

While direct case studies on Methyl 5-(3-fluorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate are scarce, analogous compounds provide valuable insights:

- Study on Pyrrolidine Derivatives : A study demonstrated that pyrrolidine derivatives with similar substituents exhibited significant cytotoxicity against several cancer cell lines. The research emphasized structure-activity relationships that suggest modifications at the fluorophenyl position could enhance biological activity .

Q & A

Basic: What are the key synthetic strategies for introducing the 3-fluorophenyl and hydroxymethyl groups into pyrrolidine-based scaffolds?

Methodological Answer:

The synthesis of pyrrolidine derivatives typically involves cyclization reactions, such as 1,3-dipolar cycloadditions, or functionalization of preformed pyrrolidine cores. For the 3-fluorophenyl group, Suzuki-Miyaura coupling with a fluorinated aryl boronic acid is widely used . The hydroxymethyl group can be introduced via reduction of a ketone intermediate (e.g., using NaBH) or by protecting-group strategies (e.g., silyl ethers) to avoid side reactions .

Example Workflow:

Synthesize the pyrrolidine core via [3+2] cycloaddition.

Introduce the 3-fluorophenyl group via palladium-catalyzed cross-coupling.

Oxidize a methyl group to a ketone, followed by selective reduction to hydroxymethyl.

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. Use SHELXL for refinement and WinGX/ORTEP for visualization . Key steps:

- Grow high-quality crystals via vapor diffusion.

- Collect data at low temperature (e.g., 100 K) to minimize thermal motion.

- Validate the model using R-factors (<0.05) and residual electron density maps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。